molecular formula C17H15N3O2S B5609029 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5609029
M. Wt: 325.4 g/mol
InChI Key: ZLMHSPHCSZNPJE-WOJGMQOQSA-N
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Description

3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often include the use of coupling reagents such as TBTU and bases like lutidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products

Mechanism of Action

The mechanism of action of 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(E)-(methoxyimino)methyl]-2-[(4-methylphenyl)sulfanyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological properties. This makes it a versatile compound for various applications, from drug development to material science .

Properties

IUPAC Name

3-[(E)-methoxyiminomethyl]-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-6-8-13(9-7-12)23-16-14(11-18-22-2)17(21)20-10-4-3-5-15(20)19-16/h3-11H,1-2H3/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMHSPHCSZNPJE-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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